![molecular formula C8H6ClNO B175095 3-クロロ-5-メチルベンゾ[d]イソキサゾール CAS No. 196708-35-7](/img/structure/B175095.png)

3-クロロ-5-メチルベンゾ[d]イソキサゾール

概要

説明

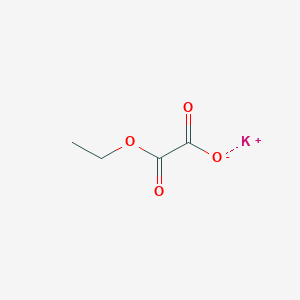

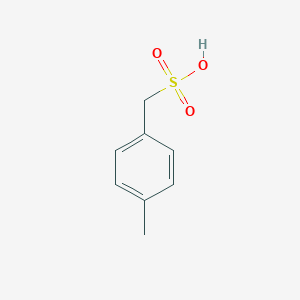

3-Chloro-5-methylbenzo[d]isoxazole is a chemical compound with the molecular formula C8H6ClNO . It is a solid at room temperature .

Synthesis Analysis

The synthesis of isoxazoles, such as 3-Chloro-5-methylbenzo[d]isoxazole, often involves the use of metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methylbenzo[d]isoxazole is represented by the InChI code 1S/C8H6ClNO/c1-5-7-4-6 (9)2-3-8 (7)11-10-5/h2-4H,1H3 .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles often involves Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

3-Chloro-5-methylbenzo[d]isoxazole is a solid at room temperature . It has a molecular weight of 167.59 g/mol .科学的研究の応用

抗がん研究

3-クロロ-5-メチルベンゾ[d]イソキサゾールから誘導されたものなど、イソキサゾール骨格は、抗がん剤としての可能性について研究されてきました。 研究者は、がん細胞に対して効果的な仲介物質として作用する 3,5-ジアリールイソキサゾール化合物を創製するための合成戦略を実証しました .

合成化学

この化合物の構造は、さまざまな二置換イソキサゾールのマイクロ波支援合成に適しています。 この方法は、さらなる化学的応用において価値のある、目的のイソキサゾール誘導体の高収率を実現する上で重要でした .

抗菌剤

イソキサゾール類似体が合成され、抗菌活性についてスクリーニングされました。 3-クロロ-5-メチル変異体を含むイソキサゾールの構造的特徴は、細菌感染に対する治療薬としての可能性に寄与します .

Safety and Hazards

将来の方向性

The future directions in the research of isoxazoles, including 3-Chloro-5-methylbenzo[d]isoxazole, involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the drawbacks associated with the current synthetic methods, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .

作用機序

Target of Action

Isoxazoles bind to biological targets based on their chemical diversity .

Mode of Action

Isoxazoles generally interact with their targets through their unique chemical structure, which allows them to bind to various biological targets .

Biochemical Pathways

Isoxazoles have been found to possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Pharmacokinetics

The compound’s gi absorption is high, and it is bbb permeant .

Result of Action

Isoxazoles have been found to possess various types of biological activity, suggesting they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a dry room at normal temperature .

特性

IUPAC Name |

3-chloro-5-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBULZBXUOIAIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)ON=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572933 | |

| Record name | 3-Chloro-5-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196708-35-7 | |

| Record name | 3-Chloro-5-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)

![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)

![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)